molecular formula C15H17Cl2N3O2S B2875017 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide CAS No. 921866-35-5

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Cat. No. B2875017
CAS RN: 921866-35-5
M. Wt: 374.28
InChI Key: ZPGCIIRIRLXUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C15H17Cl2N3O2S and its molecular weight is 374.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Design The compound 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide showcases the broader utility of heterocyclic compounds in chemical synthesis and molecular design. For instance, research has led to the development of aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity and pharmacological efficacy, which are crucial for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Heterocyclic Synthesis The versatility of thioureido-acetamides in heterocyclic syntheses highlights the importance of such compounds in creating diverse molecular structures with high atom economy. This approach facilitates the synthesis of various heterocycles, demonstrating the compound's role in expanding the toolkit for synthetic organic chemistry (Schmeyers & Kaupp, 2002).

Bioactivity and Medicinal Applications The synthesis of 5-Aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]-3-pyrroline-2-ones, including compounds structurally related to the specified chemical, has been studied for their analgesic activity and hemostatic action, illustrating the potential medicinal applications of such molecules (Gein et al., 2020).

Conjugation and Complexation The ability of imidazole derivatives to form conjugated systems or complexes with metals or other organic compounds opens new pathways for the development of functional materials, catalysts, and therapeutic agents. For example, the synthesis of 2-imino-2-methoxyethyl 1-thioglycosides for attaching sugars to proteins demonstrates the compound's utility in bioconjugation and drug delivery systems (Lee, Stowell, & Krantz, 1976).

Antibacterial Activity Research into the synthesis and antibacterial activity of related compounds, such as 2-(4-aminophenyl) benzimidazole-based pyramidine derivatives, showcases the potential of such molecules in developing new antibiotics, addressing the growing concern over antibiotic resistance (Gullapelli, Thupurani, & Brahmeshwari, 2014).

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S/c1-2-18-14(22)7-20-12(8-21)6-19-15(20)23-9-10-3-4-11(16)5-13(10)17/h3-6,21H,2,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCIIRIRLXUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=C(C=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.